molecular formula C26H25N3O5S B12364260 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide CAS No. 2614161-13-4

4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide

Cat. No.: B12364260
CAS No.: 2614161-13-4
M. Wt: 491.6 g/mol
InChI Key: JPPDUCIRFIVCPH-UHFFFAOYSA-N
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Description

4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen-7-yl moiety with a thiophen-2-yl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide typically involves multiple steps, including the formation of the chromen-7-yl and thiophen-2-yl intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen-7-yl derivatives, while reduction can produce various thiophen-2-yl compounds.

Scientific Research Applications

4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide include other chromen-7-yl and thiophen-2-yl derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2614161-13-4

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-[2-(thiophen-2-ylmethylcarbamoylamino)ethyl]benzamide

InChI

InChI=1S/C26H25N3O5S/c1-17-13-24(30)34-23-14-20(8-9-22(17)23)33-16-18-4-6-19(7-5-18)25(31)27-10-11-28-26(32)29-15-21-3-2-12-35-21/h2-9,12-14H,10-11,15-16H2,1H3,(H,27,31)(H2,28,29,32)

InChI Key

JPPDUCIRFIVCPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCCNC(=O)NCC4=CC=CS4

Origin of Product

United States

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